molecular formula C12H13N3O3 B2709822 6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 157927-49-6

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2709822
CAS No.: 157927-49-6
M. Wt: 247.254
InChI Key: SGKXVMBCGVGPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a molecular weight of 247.25 g/mol. It is characterized by the presence of an amino group, a methoxyphenyl group, and a tetrahydropyrimidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 3-methoxybenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 6-Amino-1-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 6-Amino-1-[(3-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to differences in its chemical and biological properties .

Properties

IUPAC Name

6-amino-1-[(3-methoxyphenyl)methyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-9-4-2-3-8(5-9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKXVMBCGVGPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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